Barium acetate

描述

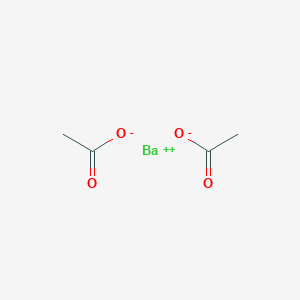

Structure

3D Structure of Parent

属性

IUPAC Name |

barium(2+);diacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H4O2.Ba/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHZDDVSAWDQPZ-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)[O-].CC(=O)[O-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6BaO4, Ba(C2H3O2)2 | |

| Record name | BARIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | barium acetate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Barium_acetate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7020130 | |

| Record name | Barium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White solid; [Hawley] White crystals, soluble in water; [MSDSonline], WHITE CRYSTALS OR POWDER. | |

| Record name | Acetic acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium acetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BARIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 59 | |

| Record name | BARIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.47 g/cm³ | |

| Record name | BARIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

543-80-6 | |

| Record name | Barium acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, barium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Barium di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BARIUM ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBA31YJ60R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BARIUM ACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of Barium Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium acetate (Ba(C₂H₃O₂)₂) is a salt of barium(II) and acetic acid, presenting as a white, crystalline solid.[1][2] It is a key compound in various chemical and manufacturing processes, valued as a soluble source of barium.[3][4] This guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and logical workflows for its synthesis and analysis. All quantitative data are summarized in structured tables for ease of reference. This document is intended to serve as a comprehensive resource for professionals in research, development, and quality control.

Physical Properties

This compound is an odorless, white solid that is highly soluble in water.[2][5] At temperatures between 25 and 40 °C, it crystallizes as a monohydrate, while the anhydrous form crystallizes at temperatures above 41 °C.[3] It is sparingly soluble in alcohols like methanol and ethanol and insoluble in acetone.[2][3]

Table 1: General Physical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C₄H₆BaO₄ | [6] |

| Molar Mass | 255.42 g/mol | [5][6] |

| Appearance | White crystalline powder/solid | [1][5] |

| Odor | Odorless | [2][5] |

| Density | 2.47 g/cm³ | [7] |

| Melting Point | 450 °C (decomposes) | [6][7] |

| Crystal Structure | Tetragonal | [8] |

Table 2: Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Source(s) |

| Water | 0 | 55.8 | [3] |

| 20 | 71 - 72 | [2][3] | |

| 30 | 75 | [2][3] | |

| 40 | 79 | [2][3] | |

| Methanol | 18 | 0.55 | [2] |

| 66 | 0.23 | [2] | |

| Ethanol | 25 | 0.092 | [2] |

| Acetic Acid | 22.5 | 13.9 | [2] |

| 88 | 75.4 | [2] | |

| Acetone | - | Insoluble | [2][3] |

Chemical Properties and Reactivity

This compound is the salt of a strong base (barium hydroxide) and a weak acid (acetic acid). It is stable under normal conditions but exhibits characteristic reactivity.

-

Thermal Decomposition: When heated, this compound decomposes to form barium carbonate and acetone.[2][3] This reaction is a key consideration in its high-temperature applications. (CH₃COO)₂Ba → BaCO₃ + (CH₃)₂CO[2]

-

Reaction with Acids: As a salt of a weak acid, it reacts with strong acids to form the corresponding barium salt and acetic acid. For instance, reaction with sulfuric acid produces insoluble barium sulfate, a reaction often used to precipitate and remove barium from solution.[2][3] (CH₃COO)₂Ba + H₂SO₄ → BaSO₄ + 2CH₃COOH[6]

-

Toxicity: Like other soluble barium salts, this compound is toxic if ingested or inhaled.[3][6] The median lethal dose (LD50) for oral ingestion in rats is 921 mg/kg.[3]

Experimental Protocols

Synthesis of this compound from Barium Carbonate

This protocol describes the common laboratory-scale synthesis of this compound.

Objective: To synthesize this compound via the reaction of barium carbonate with acetic acid.

Materials:

-

Barium carbonate (BaCO₃)

-

Glacial acetic acid (CH₃COOH)

-

Deionized water

-

Beakers

-

Stirring rod

-

Heating mantle or hot plate

-

Filtration apparatus (e.g., Büchner funnel)

-

Evaporating dish

-

Drying oven

Procedure:

-

In a fume hood, carefully add a stoichiometric excess of glacial acetic acid to a beaker containing a known quantity of barium carbonate. The reaction is: BaCO₃ + 2CH₃COOH → (CH₃COO)₂Ba + H₂O + CO₂.[2][3]

-

Gently heat the mixture while stirring to ensure the reaction goes to completion. The reaction is complete when CO₂ effervescence ceases.

-

Filter the resulting hot solution to remove any unreacted barium carbonate or other insoluble impurities.

-

Transfer the clear filtrate to an evaporating dish and heat to evaporate the solvent.

-

Allow the concentrated solution to cool. This compound will crystallize out of the solution. To obtain the anhydrous form, ensure the crystallization occurs at a temperature above 41°C.[3]

-

Collect the crystals by filtration.

-

Dry the crystals in an oven at a suitable temperature (e.g., 110-120°C) to remove any residual water.[9]

Determination of Melting Point (Capillary Method)

This protocol outlines the standard procedure for determining the melting/decomposition point of a solid crystalline compound using a capillary melting point apparatus.

Objective: To determine the temperature at which this compound decomposes.

Materials:

-

Dry, powdered this compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

-

Mortar and pestle (optional, for grinding)

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, gently grind the sample.[10]

-

Loading the Capillary: Press the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube gently on a hard surface to pack the solid into the bottom. Repeat until a sample height of 2-3 mm is achieved.[5]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[10]

-

Rapid Determination (Optional): For an unknown sample, first perform a rapid heating (10-15°C per minute) to find an approximate melting range.[5]

-

Accurate Determination: For a precise measurement, start heating at a rate that allows the temperature to rise slowly, approximately 1-2°C per minute, especially when approaching the expected melting point.[5][11]

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the substance begins to melt (first appearance of liquid) and the temperature at which the sample is completely liquid. For this compound, decomposition is observed at 450°C.[7]

-

Cleanup: Dispose of the used capillary tube properly. Never reuse capillary tubes.[10]

Determination of Aqueous Solubility (Gravimetric Method)

This protocol describes a method to determine the solubility of this compound in water at a specific temperature.

Objective: To quantitatively measure the solubility of this compound in water.

Materials:

-

This compound

-

Deionized water

-

Thermostatic water bath

-

Conical flask with stopper

-

Filtration apparatus

-

Pipette (10 mL)

-

Pre-weighed evaporating dish or watch glass

-

Analytical balance

-

Drying oven

Procedure:

-

Saturated Solution Preparation: Add an excess amount of this compound to a known volume of deionized water in a conical flask.[12]

-

Equilibration: Stopper the flask and place it in a thermostatic water bath set to the desired temperature (e.g., 20°C). Allow the solution to equilibrate for an extended period (e.g., 24 hours) with occasional shaking to ensure saturation. A portion of undissolved solid should remain.[12]

-

Sample Extraction: After equilibration, allow the solid to settle. Carefully filter the solution. Pipette a precise volume (e.g., 10.00 mL) of the clear supernatant into a pre-weighed evaporating dish.[13]

-

Evaporation: Weigh the evaporating dish with the solution to determine the mass of the solution.[13] Place the dish in a drying oven set to a temperature sufficient to evaporate the water without decomposing the salt (e.g., 110°C).

-

Drying to Constant Mass: Heat the dish until all the water has evaporated. Cool the dish in a desiccator and weigh it. Repeat the heating, cooling, and weighing cycles until a constant mass is achieved.[13]

-

Calculation:

-

Mass of dissolved this compound = (Mass of dish + dry salt) - (Mass of empty dish).

-

Mass of water = (Mass of dish + solution) - (Mass of dish + dry salt).

-

Solubility ( g/100 g water) = (Mass of dissolved this compound / Mass of water) x 100.

-

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the primary synthesis route for this compound.

Thermal Decomposition Pathway

This diagram shows the decomposition of this compound upon heating.

Qualitative Analysis Flowchart

This flowchart outlines a basic procedure for identifying the presence of barium (Ba²⁺) and acetate (CH₃COO⁻) ions from a sample of this compound.

References

- 1. Determination of Melting Point [wiredchemist.com]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Mel-Temp Melting Point Apparatus [orgchemboulder.com]

- 6. This compound Formula [softschools.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Untitled [faculty.uml.edu]

- 9. CN103360235A - Preparation method of this compound - Google Patents [patents.google.com]

- 10. nsmn1.uh.edu [nsmn1.uh.edu]

- 11. jk-sci.com [jk-sci.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. pharmajournal.net [pharmajournal.net]

Unveiling the Crystal Structure of Barium Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic properties of barium acetate, a compound of interest in various chemical and pharmaceutical applications. While extensive research has been conducted on its chemical properties, this guide focuses on its solid-state structure, outlining the experimental protocols for its determination and presenting available data.

Physicochemical Properties of this compound and its Hydrates

This compound, the salt of barium(II) and acetic acid, is a white crystalline solid. It is known to exist in anhydrous form as well as in hydrated forms, most commonly as a monohydrate and a trihydrate. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Anhydrous this compound | This compound Monohydrate | This compound Trihydrate |

| Chemical Formula | Ba(CH₃COO)₂ | Ba(CH₃COO)₂·H₂O | Ba(CH₃COO)₂·3H₂O |

| Molar Mass | 255.42 g/mol [1] | 273.43 g/mol [2][3] | 309.46 g/mol [4] |

| Appearance | White crystalline powder[1] | Colorless triclinic crystals[2] | - |

| Density | 2.47 g/cm³[1] | - | - |

| Solubility in Water | High | High | High |

| Crystal System | Tetragonal (reported, but not confirmed with lattice parameters)[5] | Triclinic (reported, but not confirmed with lattice parameters)[2] | - |

Experimental Determination of Crystal Structure

The determination of the crystal structure of a compound like this compound is primarily achieved through diffraction techniques, which involve scattering a beam of radiation off the crystalline lattice and analyzing the resulting diffraction pattern. The two most powerful and commonly employed methods for this purpose are Single-Crystal X-ray Diffraction (XRD) and Neutron Diffraction.

Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD is the definitive method for determining the precise arrangement of atoms in a crystalline solid. The technique allows for the determination of unit cell dimensions, bond lengths, bond angles, and the overall three-dimensional structure of the molecule.

Methodology:

-

Crystal Growth: The first and often most challenging step is the growth of a high-quality single crystal of this compound. This can be achieved through various techniques such as slow evaporation of a saturated solution, cooling of a saturated solution, or vapor diffusion. For this compound, crystallization from an aqueous solution is a common method. The monohydrate is reported to crystallize at temperatures between 25 and 40 °C, while the anhydrous form crystallizes above 41 °C[5].

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a focused beam of monochromatic X-rays. As the crystal is rotated, a series of diffraction patterns are collected on a detector. Each diffraction spot corresponds to a specific set of crystal lattice planes.

-

Data Processing: The intensities and positions of the diffraction spots are measured and processed to determine the unit cell parameters and the space group of the crystal.

-

Structure Solution and Refinement: The processed data is used to generate an initial electron density map of the crystal. From this map, the positions of the individual atoms are determined (structure solution). This initial model is then refined against the experimental data to obtain the final, precise crystal structure.

Neutron Diffraction

Neutron diffraction is a complementary technique to XRD and is particularly valuable for locating light atoms, such as hydrogen, in a crystal structure. This is because neutrons are scattered by the atomic nuclei, whereas X-rays are scattered by the electrons.

Methodology:

-

Crystal Growth: Similar to XRD, a high-quality single crystal of sufficient size is required.

-

Data Collection: The crystal is placed in a beam of monochromatic neutrons, typically from a nuclear reactor or a spallation source. The scattered neutrons are detected at various angles to produce a diffraction pattern.

-

Data Analysis: The analysis of the neutron diffraction pattern is analogous to that of XRD data, yielding information about the crystal structure. For this compound, neutron diffraction would be particularly useful for accurately determining the positions of the hydrogen atoms in the methyl groups of the acetate ions and in the water molecules of the hydrated forms.

Workflow for Crystal Structure Determination

The general workflow for determining the crystal structure of a compound like this compound is illustrated in the following diagram.

References

- 1. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 2. This compound monohydrate [chemister.ru]

- 3. americanelements.com [americanelements.com]

- 4. This compound trihydrate | C4H12BaO7 | CID 129657601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound (CHEBI:190441) [ebi.ac.uk]

Synthesis of High-Purity Barium Acetate: A Technical Guide for Laboratory Applications

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, purification, and analysis of high-purity barium acetate (Ba(CH₃COO)₂) for laboratory use. Detailed experimental protocols for two primary synthesis routes—the reaction of acetic acid with barium carbonate and barium hydroxide—are presented. Furthermore, this guide outlines a robust recrystallization procedure for purification and details analytical methods, including a complexometric titration for assay determination, to ensure the final product meets stringent purity requirements. All quantitative data is summarized in accessible tables, and key experimental workflows are illustrated with diagrams generated using Graphviz (DOT language).

Introduction

This compound is a versatile chemical compound with numerous applications in the laboratory and various industries. It serves as a mordant in textile dyeing, a catalyst in organic synthesis, and a precursor for the synthesis of other barium compounds, such as barium titanate for electronic components.[1] In a laboratory setting, high-purity this compound is essential for reproducible experimental results, particularly in analytical chemistry and materials science. This guide offers detailed, practical instructions for the synthesis and quality control of this compound suitable for demanding research applications.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its synthesis and handling. Key properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₄H₆BaO₄ | [2] |

| Molar Mass | 255.415 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Density | 2.468 g/cm³ (anhydrous) | [2] |

| Melting Point | 450 °C (decomposes) | [2] |

| Solubility in Water | 55.8 g/100 mL (0 °C) | [2] |

| 72 g/100 mL (20 °C) | [2] |

Synthesis of this compound

Two common and reliable methods for the laboratory-scale synthesis of this compound are detailed below. Both methods are based on the neutralization of a barium source with acetic acid.

Method 1: Reaction of Barium Carbonate with Acetic Acid

This method is widely used due to the ready availability and stability of barium carbonate. The reaction proceeds with the evolution of carbon dioxide gas.

Reaction: BaCO₃ + 2CH₃COOH → Ba(CH₃COO)₂ + H₂O + CO₂[2][3]

Experimental Protocol:

-

Reactant Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 50 g (0.253 mol) of high-purity barium carbonate.

-

Reaction Mixture: Slowly add a solution of 35 mL (0.612 mol) of glacial acetic acid in 150 mL of deionized water to the flask with continuous stirring. The addition should be gradual to control the effervescence of carbon dioxide.

-

Reaction Conditions: Once the initial vigorous reaction has subsided, heat the mixture to a gentle reflux (approximately 100-110 °C) using a heating mantle.[4] Maintain the reflux with stirring for 1-2 hours, or until the cessation of gas evolution, indicating the complete reaction of the barium carbonate.

-

Filtration: While still hot, filter the reaction mixture through a heated Büchner funnel to remove any unreacted barium carbonate or other insoluble impurities.

-

Concentration: Transfer the clear filtrate to a beaker and concentrate the solution by heating on a hot plate to about one-third of its original volume. This will create a supersaturated solution.

-

Crystallization: Allow the concentrated solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

-

Isolation and Drying: Collect the this compound crystals by vacuum filtration. Wash the crystals with a small amount of cold deionized water and then with acetone. Dry the crystals in an oven at 110 °C to a constant weight.

Expected Yield: Approximately 85-90% based on the limiting reactant (barium carbonate).

Method 2: Reaction of Barium Hydroxide with Acetic Acid

This method utilizes barium hydroxide as the starting material. The reaction is a straightforward acid-base neutralization.

Reaction: Ba(OH)₂ + 2CH₃COOH → Ba(CH₃COO)₂ + 2H₂O

Experimental Protocol:

-

Reactant Preparation: In a 500 mL beaker with a magnetic stirrer, dissolve 50 g (0.158 mol) of barium hydroxide octahydrate in 200 mL of deionized water. Gentle heating may be required to facilitate dissolution.

-

Neutralization: Slowly add 18.1 mL (0.316 mol) of glacial acetic acid to the barium hydroxide solution while stirring continuously. Monitor the pH of the solution using a pH meter or pH paper. Continue adding acetic acid until the solution is neutral (pH ≈ 7).

-

Filtration: Filter the resulting solution to remove any insoluble impurities.

-

Concentration: Concentrate the filtrate by heating on a hot plate until signs of crystallization appear on the surface.

-

Crystallization: Remove the beaker from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath will promote maximum crystal formation.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry in an oven at 110 °C.

Expected Yield: Approximately 90-95% based on the limiting reactant (barium hydroxide).

Purification by Recrystallization

To achieve high purity, the synthesized this compound should be recrystallized. Water is a suitable solvent for this purpose due to the significant difference in the solubility of this compound at high and low temperatures.

Solubility of this compound in Water:

| Temperature (°C) | Solubility ( g/100 mL) | Reference |

| 0 | 55.8 | [2][3] |

| 20 | 72 | [2] |

| 30 | 75 | [3] |

| 40 | 79 | [3] |

Recrystallization Protocol:

-

Dissolution: In a beaker, dissolve the crude this compound in a minimum amount of hot deionized water (near boiling) with stirring. For example, for every 10 g of crude product, start with approximately 15-20 mL of hot water and add more if necessary to achieve complete dissolution.

-

Hot Filtration (Optional): If the solution contains any insoluble impurities, perform a hot gravity filtration using fluted filter paper into a pre-warmed flask.

-

Cooling and Crystallization: Cover the beaker with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the beaker in an ice bath for at least 30 minutes to maximize crystal yield.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small volume of ice-cold deionized water to remove any adhering mother liquor.

-

Drying: Dry the purified this compound crystals in an oven at 110 °C to a constant weight.

Quality Control and Analysis

To ensure the synthesized this compound is of high purity, several analytical tests should be performed. The specifications for ACS (American Chemical Society) reagent grade this compound provide a good benchmark.

ACS Reagent Grade Specifications:

| Test | Specification |

| Assay | 99.0–102.0% |

| Insoluble Matter | ≤ 0.01% |

| Chloride (Cl) | ≤ 0.001% |

| Nitrate (NO₃) | ≤ 0.005% |

| Calcium (Ca) | ≤ 0.05% |

| Strontium (Sr) | ≤ 0.2% |

| Heavy metals (as Pb) | ≤ 5 ppm |

| Iron (Fe) | ≤ 0.001% |

Assay by Complexometric EDTA Titration

This method determines the percentage purity of the this compound.

Principle: Barium ions (Ba²⁺) form a stable, colorless complex with ethylenediaminetetraacetic acid (EDTA). The endpoint of the titration is detected using a metalphthalein-screened indicator, which changes color from magenta to gray-green.[5]

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 1.0 g of the dried this compound, transfer it to a 400 mL beaker, and dissolve it in 100 mL of carbon dioxide-free deionized water.[5]

-

Solution Adjustment: Add 100 mL of ethanol and 10 mL of ammonium hydroxide to the solution.[5]

-

Indicator Addition: Add 3.0 mL of a metalphthalein-screened indicator solution.[5]

-

Titration: Immediately titrate the solution with a standardized 0.1 M EDTA solution until the color changes from magenta to gray-green.[5]

-

Calculation:

-

One milliliter of 0.1 M EDTA is equivalent to 0.02554 g of Ba(CH₃COO)₂.[5]

-

Calculate the percentage of this compound using the formula: % Ba(CH₃COO)₂ = (Volume of EDTA (mL) × Molarity of EDTA × 25.54) / Weight of sample (g)

-

Preparation of Reagents:

-

Standard 0.1 M EDTA Solution: Dissolve 37.2 g of disodium EDTA dihydrate in deionized water and dilute to 1 L in a volumetric flask.[6] Standardize this solution against a primary standard such as calcium carbonate.

-

Metalphthalein-Screened Indicator: The specific preparation can vary, but a common formulation involves dissolving metalphthalein and a screening dye (such as naphthol green B) in an appropriate solvent.

Workflow Diagrams

The following diagrams illustrate the key experimental workflows described in this guide.

Caption: Synthesis of this compound from Barium Carbonate.

Caption: Purification of this compound by Recrystallization.

Caption: Workflow for the Assay of this compound.

Safety Precautions

This compound is toxic if ingested, inhaled, or absorbed through the skin.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All procedures should be carried out in a well-ventilated fume hood. In case of accidental exposure, seek immediate medical attention. Dispose of all barium-containing waste in accordance with local regulations.

Conclusion

This guide provides detailed and practical methodologies for the synthesis, purification, and analysis of high-purity this compound for laboratory use. By following the outlined protocols, researchers can confidently produce this compound that meets the stringent requirements for a variety of scientific applications, ensuring the reliability and accuracy of their experimental work.

References

- 1. This compound: Essential Uses, Properties and Innovations [eureka.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound - Sciencemadness Wiki [sciencemadness.org]

- 4. CN103360235A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Preparation and Standardization of 0.1 M Disodium Edetate (EDTA) | Pharmaguideline [pharmaguideline.com]

A Comprehensive Technical Guide to the Solubility of Barium Acetate in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of barium acetate in water and various organic solvents. The information is curated for professionals in research, scientific, and drug development fields where precise solubility data is critical for experimental design and product formulation. This document presents quantitative solubility data in structured tables, details experimental protocols for solubility determination, and offers a visual representation of a general experimental workflow.

Core Properties of this compound

This compound (Ba(CH₃COO)₂) is the barium salt of acetic acid, appearing as a white, odorless crystalline solid.[1] It is known for its high solubility in water.[2] The anhydrous form has a molecular weight of 255.42 g/mol .[3]

Quantitative Solubility Data

The solubility of this compound is significantly influenced by the solvent and temperature. The following tables summarize the available quantitative data for its solubility in water and various organic solvents.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility (g / 100 g H₂O) | Solubility (g / 100 mL H₂O) |

| 0 | 55.8[4][5][6] | 55.8[5][6] |

| 20 | - | 59[7] |

| 20 | - | 71[8] |

| 20 | - | 72[6] |

| 30 | - | 75[5][8] |

| 40 | - | 79[5][8] |

| 60 | - | 74[8] |

| 100 | - | 75[8] |

Table 2: Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) | Solubility (g / 100 mL Solvent) |

| Methanol | 18 | 0.55[8] | - |

| Methanol | 66 | 0.23[8] | - |

| Methanol | Not Specified | ~0.143[4][9][10] | - |

| Ethanol | 25 | - | 0.092[5][8] |

| Acetone | Not Specified | Insoluble[5][8] | - |

| Acetic Acid | 22.5 | 13.9[5][8] | - |

| Acetic Acid | 31.8 | 19.95[8] | - |

| Acetic Acid | 36 | 23.24[8] | - |

| Acetic Acid | 49 | 40.12[8] | - |

| Acetic Acid | 88 | 75.4[5][8] | - |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is fundamental. The following outlines a general gravimetric method and a titrimetric assay for quantifying this compound.

Gravimetric Method for Solubility Determination

This method involves the preparation of a saturated solution, followed by the quantitative analysis of the dissolved solute.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent (e.g., deionized water, ethanol) in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or magnetic stirrer is recommended.

-

-

Separation of Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully extract a known volume of the clear supernatant using a pre-heated or pre-cooled pipette to avoid temperature-induced precipitation. The use of a syringe filter can ensure the removal of any fine, undissolved particles.

-

-

Quantification of Dissolved this compound:

-

Transfer the known volume of the saturated solution to a pre-weighed container.

-

Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature that does not decompose the this compound, which decomposes at 450°C).[1][6]

-

Alternatively, for aqueous solutions, the barium can be precipitated as barium sulfate (BaSO₄) by adding a stoichiometric excess of a soluble sulfate salt, such as sodium sulfate or sulfuric acid.[5] The highly insoluble barium sulfate precipitate is then filtered, washed, dried, and weighed.[11]

-

The mass of the dried residue (anhydrous this compound or barium sulfate) is used to calculate the original concentration in the saturated solution.

-

Titrimetric Assay for this compound Concentration (ACS Method)

This method, adapted from the American Chemical Society (ACS) reagent chemical specifications, is suitable for determining the purity or concentration of a this compound solution.[12]

Methodology:

-

Sample Preparation:

-

Accurately weigh and dissolve a known mass of the this compound sample in deionized water.

-

-

Titration:

-

To the this compound solution, add 100 mL of ethanol, 10 mL of ammonium hydroxide, and 3.0 mL of a metalphthalein-screened indicator solution.[12]

-

Immediately titrate the solution with a standardized 0.1 M EDTA (ethylenediaminetetraacetic acid) solution.[12]

-

The endpoint is observed as a color change from magenta to gray-green.[12]

-

-

Calculation:

-

The concentration of this compound is calculated based on the volume of EDTA titrant used, where one milliliter of 0.1 M EDTA corresponds to 0.02554 g of (CH₃COO)₂Ba.[12]

-

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for the gravimetric determination of this compound solubility.

Caption: Workflow for Gravimetric Solubility Determination.

This guide provides essential solubility data and methodologies to support researchers and professionals in their work with this compound. Adherence to precise experimental protocols is crucial for obtaining accurate and reproducible results.

References

- 1. This compound Formula [softschools.com]

- 2. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 3. scbt.com [scbt.com]

- 4. This compound | 543-80-6 [chemicalbook.com]

- 5. This compound - Sciencemadness Wiki [sciencemadness.org]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. This compound | C4H6BaO4 | CID 10980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound [chemister.ru]

- 9. This compound (543-80-6) for sale [vulcanchem.com]

- 10. This compound, 99+% - Ataman Kimya [atamanchemicals.com]

- 11. scispace.com [scispace.com]

- 12. pubs.acs.org [pubs.acs.org]

Thermal Decomposition of Barium Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barium acetate, a salt of barium(II) and acetic acid, serves as a precursor in the synthesis of various materials and finds applications in diverse chemical processes. Understanding its thermal decomposition behavior is critical for its effective utilization and for ensuring safety and process control. This technical guide provides an in-depth analysis of the thermal decomposition products of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the decomposition pathway.

Introduction

The thermal decomposition of this compound is a process of significant interest in materials science and chemistry. The nature of the final and intermediate products is highly dependent on experimental conditions such as temperature, heating rate, and the composition of the surrounding atmosphere. This guide aims to provide a comprehensive overview of the decomposition process, consolidating data from various analytical techniques to offer a clear understanding of the underlying chemical transformations.

Decomposition Pathway

The thermal decomposition of anhydrous this compound, Ba(CH₃COO)₂, primarily proceeds through a single main step in an inert atmosphere, yielding barium carbonate (BaCO₃) and acetone ((CH₃)₂CO) as the major solid and gaseous products, respectively.[1][2]

The overall reaction can be represented as:

Ba(CH₃COO)₂ (s) → BaCO₃ (s) + (CH₃)₂CO (g)

At higher temperatures, typically above 800°C, the resulting barium carbonate can further decompose to barium oxide (BaO) and carbon dioxide (CO₂). However, the complete decomposition of barium carbonate requires significantly higher temperatures.

Quantitative Data Summary

The thermal decomposition of this compound has been investigated using various thermoanalytical techniques. The following table summarizes key quantitative data obtained from these studies.

| Parameter | Value | Experimental Conditions | Analytical Technique | Reference |

| Decomposition Temperature Range | 450 - 500 °C | Heating rate of 10 °C/min in air | Thermogravimetric Analysis (TGA) / Differential Thermal Analysis (DTA) | [3] |

| Mass Loss | ~23% | Heating up to ~500 °C | Thermogravimetric Analysis (TGA) | [3] |

| Decomposition Onset Temperature | ~450 °C | Not specified | Not specified | [4] |

Note: The decomposition temperature and mass loss can vary depending on factors such as sample purity, particle size, heating rate, and atmospheric conditions.

Experimental Protocols

A comprehensive understanding of the thermal decomposition of this compound requires the application of multiple analytical techniques. Detailed experimental protocols for the key methods are outlined below.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Objective: To determine the temperature ranges of decomposition and the associated mass changes.

Methodology:

-

Sample Preparation: A small quantity of anhydrous this compound (typically 10-15 mg) is accurately weighed and placed in an inert crucible (e.g., alumina or platinum).[1]

-

Instrumentation: A simultaneous TGA/DTA instrument is used.

-

Experimental Conditions:

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.[1][5]

-

Temperature Range: The sample is heated from ambient temperature to a final temperature sufficient to ensure complete decomposition (e.g., 1000 °C).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically a continuous flow of an inert gas like nitrogen or argon (e.g., 200 ml/min) to prevent oxidation.[1][3]

-

-

Data Analysis: The TGA curve plots the percentage of mass loss as a function of temperature, while the DTA curve shows the difference in temperature between the sample and a reference, indicating endothermic or exothermic events.

Mass Spectrometry (MS) of Evolved Gases

Objective: To identify the gaseous products evolved during decomposition.

Methodology:

-

Instrumentation: The outlet of the TGA/DTA instrument is coupled to a mass spectrometer.

-

Experimental Conditions: The TGA/DTA experiment is performed as described in section 4.1.

-

Data Acquisition: The mass spectrometer is set to scan a specific mass-to-charge (m/z) ratio range to detect the expected gaseous products (e.g., acetone, carbon dioxide).

-

Data Analysis: The ion current for specific m/z values is plotted against temperature or time to create an evolved gas analysis (EGA) profile, which can be correlated with the mass loss steps observed in the TGA curve.

X-ray Diffraction (XRD) of Solid Residues

Objective: To identify the crystalline phases of the solid products at different stages of decomposition.

Methodology:

-

Sample Preparation: Samples of this compound are heated to specific temperatures corresponding to the beginning, middle, and end of the decomposition events observed in the TGA curve. The samples are then cooled to room temperature.

-

Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα radiation) is used.

-

Data Acquisition: The XRD pattern is recorded over a specific 2θ range.

-

Data Analysis: The obtained diffraction peaks are compared with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the crystalline phases present in the residue.

Visualization of Decomposition Pathway and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the thermal decomposition pathway of this compound and a typical experimental workflow for its analysis.

Caption: Thermal decomposition pathway of this compound.

Caption: Experimental workflow for analyzing this compound decomposition.

Conclusion

The thermal decomposition of this compound is a well-defined process that primarily yields barium carbonate and acetone under inert conditions. Further heating can lead to the formation of barium oxide. A thorough understanding of this process, facilitated by the experimental protocols and data presented in this guide, is essential for professionals working with this compound in research, development, and manufacturing. The combination of thermoanalytical and spectroscopic techniques provides a powerful approach to characterizing the decomposition pathway and its products with high fidelity.

References

- 1. akjournals.com [akjournals.com]

- 2. This compound - Sciencemadness Wiki [sciencemadness.org]

- 3. Thermal decomposition of cobalt(II) acetate tetrahydrate studied with time-resolved neutron diffraction and thermogravimetric analysis - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Barium Acetate: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of barium acetate, a versatile chemical compound with significant applications in research and development. This document details its fundamental chemical and physical properties, explores its use as a precursor in the synthesis of advanced nanomaterials for potential drug delivery applications, and outlines its role as a catalyst in organic synthesis. Detailed experimental protocols and quality control parameters are also provided to support its practical application in a laboratory setting.

Core Properties of this compound

This compound is the salt of barium(II) and acetic acid.[1] It is a white, crystalline powder that is readily soluble in water.[2]

| Property | Value | Reference |

| Molecular Formula | C₄H₆BaO₄ | [3] |

| Molar Mass | 255.42 g/mol | |

| Appearance | White crystalline powder | [4] |

| Density | 2.47 g/cm³ | [4] |

| Melting Point | 450 °C (decomposes) | |

| Solubility in Water | 59 g/100 mL at 20°C | [5] |

| pH | ~7 | [4] |

Applications in Research and Development

This compound serves as a crucial precursor in the synthesis of various functional materials and acts as a catalyst in important organic reactions.

Precursor in Nanoparticle Synthesis for Drug Delivery

This compound is a key starting material in the synthesis of barium-based nanoparticles, such as barium titanate (BaTiO₃), which are being explored for biomedical applications, including drug delivery and bioimaging.[6][7] The unique piezoelectric and ferroelectric properties of barium titanate nanoparticles make them suitable for stimuli-responsive drug release systems.[7]

This protocol outlines a general procedure for the synthesis of barium titanate nanoparticles using this compound as the barium source.[8]

Materials:

-

This compound (Ba(CH₃COO)₂)

-

Titanium(IV) isopropoxide (TIP)

-

Ethanol

-

Acetic acid

-

Distilled water

Procedure:

-

Preparation of Barium Precursor Solution: Dissolve a stoichiometric amount of this compound in a mixture of ethanol and acetic acid with continuous stirring.

-

Preparation of Titanium Precursor Solution: In a separate vessel, dissolve a stoichiometric amount of titanium(IV) isopropoxide in ethanol.

-

Sol Formation: Slowly add the titanium precursor solution to the barium precursor solution under vigorous stirring to form a homogenous sol.

-

Gelation: Continue stirring the sol until a transparent gel is formed. This process can be accelerated by gentle heating.

-

Drying: Dry the gel in an oven at a controlled temperature (e.g., 120°C) for several hours to remove the solvent.

-

Calcination: Calcine the dried gel in a muffle furnace at a high temperature (e.g., 800-1000°C) for a specified duration to induce the formation of the crystalline barium titanate phase.[8]

-

Characterization: The resulting barium titanate nanoparticles can be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and scanning electron microscopy (SEM) to analyze the morphology and particle size.[1]

Caption: Workflow for the synthesis of barium titanate nanoparticles.

The synthesized nanoparticles can be further functionalized for targeted drug delivery applications.[7]

References

- 1. researchgate.net [researchgate.net]

- 2. gelest.com [gelest.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. karanlaborates.in [karanlaborates.in]

- 5. ICSC 1073 - this compound [chemicalsafety.ilo.org]

- 6. This compound: Essential Uses, Properties and Innovations [eureka.patsnap.com]

- 7. BaTiO3 Nanocarriers: Advancing Targeted Therapies with Smart Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciencepub.net [sciencepub.net]

Barium Acetate: An In-depth Technical Analysis of its Electrolytic Nature

For Immediate Release

Executive Summary

The Theoretical Basis for Classification

An electrolyte is a substance that produces an electrically conducting solution when dissolved in a polar solvent, such as water. The strength of an electrolyte is determined by the extent to which it dissociates into ions.

-

Strong electrolytes dissociate completely into ions in solution.[1]

-

Weak electrolytes only partially ionize in solution, establishing an equilibrium between the undissociated compound and its ions.

Salts, which are ionic compounds formed from the reaction of an acid and a base, are generally considered strong electrolytes, particularly when they are highly soluble in water.[1] Barium acetate is a salt that is highly soluble in water.[2][3] This high solubility is a primary indicator that it behaves as a strong electrolyte.

The confusion often arises from the fact that this compound is a salt of a weak acid (acetic acid) and a strong base (barium hydroxide). While the acetate ion (CH₃COO⁻), the conjugate base of a weak acid, does react with water in a process called hydrolysis to produce a small amount of acetic acid and hydroxide ions, this is a secondary equilibrium. The initial dissolution and dissociation of this compound into barium ions (Ba²⁺) and acetate ions (CH₃COO⁻) is essentially complete.

The dissociation and subsequent hydrolysis can be represented by the following signaling pathway:

Physicochemical Data

The electrolytic nature of a substance can be quantitatively assessed through its solubility and molar conductivity.

Solubility Data

This compound exhibits high solubility in water, a key characteristic of strong electrolytes. The following table summarizes its solubility at different temperatures.

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 55.8[3] |

| 20 | 72[3] |

Table 1: Solubility of this compound in Water

Molar Conductivity Data

Experimental Protocol: Determination of Electrolyte Strength via Conductometry

The classification of this compound as a strong electrolyte can be experimentally verified by measuring the electrical conductivity of its aqueous solutions at various concentrations.

Objective

To determine whether this compound behaves as a strong or weak electrolyte by analyzing the relationship between its molar conductivity and concentration.

Materials and Apparatus

-

This compound, analytical grade

-

Deionized water

-

Conductivity meter with a temperature-compensated probe

-

Volumetric flasks (various sizes)

-

Pipettes and burettes

-

Magnetic stirrer and stir bars

-

Beakers

Procedure

-

Preparation of Stock Solution: Prepare a 0.1 M stock solution of this compound by accurately weighing the required mass of the salt and dissolving it in a known volume of deionized water in a volumetric flask.

-

Preparation of Dilute Solutions: Prepare a series of dilutions from the stock solution (e.g., 0.05 M, 0.025 M, 0.01 M, 0.005 M, 0.001 M) using appropriate volumetric flasks and pipettes.

-

Conductivity Measurement: a. Calibrate the conductivity meter according to the manufacturer's instructions using standard potassium chloride solutions. b. Rinse the conductivity probe thoroughly with deionized water and then with the solution to be measured. c. Measure the conductivity of each of the prepared this compound solutions, starting from the most dilute to the most concentrated. Ensure the solution is well-stirred and the temperature is constant for all measurements.

-

Data Analysis: a. Calculate the molar conductivity (Λm) for each concentration using the formula: Λm = κ / c where κ is the measured conductivity and c is the molar concentration. b. Plot the molar conductivity (Λm) against the square root of the concentration (√c).

Expected Results and Interpretation

If this compound is a strong electrolyte, the plot of Λm versus √c will be a straight line with a negative slope, as predicted by the Debye-Hückel-Onsager theory for strong electrolytes. If it were a weak electrolyte, the plot would show a significant curve, with a steep increase in molar conductivity at lower concentrations.

The following diagram illustrates the expected experimental workflow:

References

Unveiling Barium Acetate: A Technical Guide to Its Synthesis and Industrial Sources

Central Islip, NY – December 13, 2025 – Barium acetate (Ba(CH₃COO)₂), a key chemical compound in various industrial and research applications, is exclusively a product of synthetic manufacturing, with no known natural occurrences in minerals, flora, or fauna. This technical guide offers an in-depth exploration of the primary industrial synthesis routes, experimental protocols, and quantitative data pertinent to its production, tailored for researchers, scientists, and professionals in drug development.

While barium is a naturally occurring element, primarily found in minerals such as barite (barium sulfate) and witherite (barium carbonate), this compound itself is not found in nature.[1] The high reactivity of the barium ion and the bioavailability of acetate do not lead to the natural formation and accumulation of this compound in the environment. Soluble barium compounds, like this compound, that enter the environment are likely to rapidly convert to more stable, insoluble forms such as barium sulfate or barium carbonate.

The industrial production of this compound is crucial for its use as a mordant in the textile industry, a catalyst in organic synthesis, and in the manufacturing of other acetates and specialty chemicals.[2][3] This guide will detail the two principal methods of its synthesis.

Industrial Synthesis of this compound

The commercial production of this compound predominantly relies on two well-established chemical reactions: the reaction of acetic acid with barium carbonate, and the reaction of acetic acid with barium sulfide.

Synthesis from Barium Carbonate

The reaction of barium carbonate with acetic acid is a widely used method for producing this compound.[2] This process is favored for its straightforward chemistry and the relative safety of the reactants.

Reaction: BaCO₃ + 2CH₃COOH → Ba(CH₃COO)₂ + H₂O + CO₂

A detailed industrial process for this synthesis involves a multi-step procedure to ensure high purity and yield of the final product.[4]

-

Reaction: Industrial-grade barium carbonate is mixed with water to form a slurry. Glacial acetic acid is then added, with the molar ratio of barium carbonate to acetic acid typically maintained between 1:2 and 1:2.2.[4] The reaction is carried out under reflux at a temperature ranging from 50 to 110°C. The reaction is considered complete when the evolution of carbon dioxide gas ceases.[4]

-

Filtration and Impurity Removal: The resulting crude this compound solution is filtered while hot to remove any unreacted barium carbonate.[4] To eliminate impurities, hydrogen peroxide (at a concentration of 1‰ to 10‰ of the filtrate quality) is added to the filtrate, which is then heated to between 50 and 100°C for 1 to 3 hours.[4][5] The pH of the solution is subsequently adjusted to 7 with barium hydroxide, followed by another incubation period of 1 to 3 hours before a second filtration.[4][5]

-

Crystallization and Drying: The purified this compound solution undergoes evaporative crystallization. The resulting crystals are separated via centrifugation and then dried to yield the final product.[4]

This process boasts a product yield exceeding 98%.[4]

Synthesis from Barium Sulfide

An alternative method for this compound production involves the reaction of barium sulfide with acetic acid.[2]

Reaction: BaS + 2CH₃COOH → Ba(CH₃COO)₂ + H₂S

This method is also effective, though it requires careful handling due to the production of toxic hydrogen sulfide gas. The general steps of reaction, filtration, crystallization, and drying are similar to the barium carbonate method.

Purification of this compound

High-purity this compound is essential for many of its applications. The primary method for purification is recrystallization. One documented laboratory-scale purification technique involves crystallizing the salt twice from anhydrous acetic acid, followed by drying under a vacuum at 100°C for 24 hours.[3][6]

Quantitative Data

The following table summarizes the key quantitative parameters for the industrial synthesis of this compound from barium carbonate, based on available data.

| Parameter | Value | Reference |

| Starting Materials | ||

| Barium Carbonate to Water Ratio (by mass) | 1:1 to 1:1.1 | [4] |

| Barium Carbonate to Acetic Acid Molar Ratio | 1:2 to 1:2.2 | [4] |

| Reaction Conditions | ||

| Reflux Temperature | 50 - 110 °C | [4] |

| Purification | ||

| Hydrogen Peroxide Addition | 1‰ - 10‰ of filtrate quality | [4] |

| Purification Temperature | 50 - 100 °C | [4] |

| Purification Time | 1 - 3 hours | [4] |

| Final pH | 7 | [4] |

| Product Specifications | ||

| Yield | > 98% | [4] |

| Purity (Assay Percent Range) | 99.0% to 102% (Complexometry) | [6] |

Process Visualization

The following diagrams illustrate the workflows for the industrial synthesis of this compound.

Caption: Workflow for the industrial synthesis of this compound from barium carbonate.

Caption: Generalized workflow for the synthesis of this compound from barium sulfide.

References

- 1. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 543-80-6 [chemicalbook.com]

- 4. CN103360235A - Preparation method of this compound - Google Patents [patents.google.com]

- 5. This compound: Essential Uses, Properties and Innovations [eureka.patsnap.com]

- 6. This compound, 99+% - Ataman Kimya [atamanchemicals.com]

Barium acetate CAS number and safety data sheet information

An In-depth Technical Guide to Barium Acetate (CAS Number: 543-80-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical and physical properties, safety data, and handling protocols for this compound. The content is structured to offer quick access to critical data for laboratory and research applications.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 543-80-6[1][2][3][4][5] |

| Molecular Formula | C₄H₆BaO₄[6] |

| Synonyms | Barium diacetate, Acetic acid, barium salt[5] |

Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 255.42 g/mol [7] |

| Appearance | White crystalline powder[4][6] |

| Odor | Odorless to slight acetic acid odor[4] |

| Density | 2.47 g/cm³[4][6] |

| Melting Point | Decomposes at 450°C[8][9] |

| Solubility | Highly soluble in water (55.8 g/100 mL at 0°C); sparingly soluble in methanol.[3][4][6] |

| pH | 7.0 - 8.5 (50 g/L solution at 25°C)[4] |

Toxicological Data

| Parameter | Value | Species |

| LD50 (Oral) | 921 mg/kg[7][10] | Rat |

| LDLo (Oral) | 236 mg/kg | Rabbit |

Hazard Identification and Classification

| Classification | Hazard Statement |

| GHS Classification | Acute Toxicity, Oral (Category 4), Acute Toxicity, Inhalation (Category 4)[11][12] |

| Hazard Statements | H302: Harmful if swallowed. H332: Harmful if inhaled.[12] |

| Signal Word | Warning[5] |

Experimental Protocols

General Handling and Storage:

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[13] Avoid generating dust.[7] Do not breathe dust.[1] Wash hands thoroughly after handling.[13] Avoid contact with skin and eyes.[7]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][4] Keep containers tightly closed.[1]

First Aid Measures:

-

Ingestion: If swallowed, rinse mouth with water.[7] Do NOT induce vomiting. Seek immediate medical attention.[12]

-

Inhalation: If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing.[12] Seek medical attention if you feel unwell.

-

Skin Contact: In case of contact, immediately wash with plenty of soap and water.[7] Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

Spill and Disposal Procedures:

-

Spill: For minor spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[1] For major spills, clear the area and prevent entry.[14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[1] It may be necessary to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]

Safety and Handling Workflow

Caption: A workflow diagram illustrating the key stages of safely handling this compound, from preparation to disposal.

Personal Protective Equipment (PPE) Relationship

Caption: This diagram shows the relationship between required Personal Protective Equipment (PPE) and the types of exposure they protect against when handling this compound.

References

- 1. gelest.com [gelest.com]

- 2. carlroth.com [carlroth.com]

- 3. This compound - CAMEO [cameo.mfa.org]

- 4. This compound CAS#: 543-80-6 [m.chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. This compound, 99+% - Ataman Kimya [atamanchemicals.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. This compound Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 9. collegedunia.com [collegedunia.com]

- 10. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. sdfine.com [sdfine.com]

- 13. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

Thermogravimetric Analysis of Barium Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the thermal decomposition of barium acetate (Ba(CH₃COO)₂) using Thermogravimetric Analysis (TGA). The following sections detail the experimental protocols, present quantitative data on the decomposition stages, and visualize the underlying chemical pathways, offering a comprehensive resource for professionals in research and development.

Introduction to Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability, composition, and decomposition kinetics of materials. For a compound like this compound, TGA elucidates the precise temperatures at which it decomposes and reveals the nature of its intermediate and final products.

Experimental Protocol for TGA of this compound

This section outlines a representative methodology for conducting TGA on this compound, synthesized from established research practices. Adherence to a consistent protocol is critical for obtaining reproducible and accurate results.

Objective: To determine the thermal decomposition profile of this compound, identifying key temperature ranges, mass loss events, and residual products.

Materials and Equipment:

-

Sample: this compound (Ba(CH₃COO)₂), anhydrous or monohydrate form.

-

Instrument: A calibrated thermogravimetric analyzer.

-

Crucible: Inert sample pans (e.g., platinum, alumina).

-

Purge Gas: High-purity inert gas (e.g., Nitrogen) and/or an oxidative gas (e.g., Air).

Procedure:

-

Instrument Calibration: Ensure the TGA instrument's mass and temperature sensors are calibrated according to the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 10-15 mg) into a clean, tared TGA crucible.

-

Instrument Setup: Place the crucible onto the TGA's balance mechanism.

-

Atmosphere Control: Purge the furnace with the selected gas (e.g., nitrogen) at a controlled flow rate (e.g., 40 mL/min) to create a stable, inert environment.[1]

-

Thermal Program: Heat the sample from ambient temperature to a final temperature (e.g., 1000°C) at a constant, linear heating rate (e.g., 10 °C/min).[1]

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Post-Analysis: Analyze the resulting TGA curve (mass vs. temperature) to identify the onset and completion temperatures of decomposition events and calculate the percentage mass loss for each step.

Diagram 1: General TGA Experimental Workflow

Quantitative Data and Decomposition Stages

The thermal decomposition of this compound is a multi-step process. The exact temperatures can vary slightly depending on factors such as heating rate and atmosphere. The data presented below is synthesized from literature values. This compound can exist in anhydrous (Ba(C₄H₆O₄)) and monohydrate (Ba(C₄H₆O₄)·H₂O) forms, which affects the initial decomposition step.[2][3]

Table 1: Representative TGA Experimental Parameters for this compound Analysis [1]

| Parameter | Value |

|---|---|

| Sample Mass | 10 - 15 mg |

| Heating Rate | 10 °C/min |

| Atmosphere | Nitrogen (inert) |

| Gas Flow Rate | 40 mL/min |

| Temperature Range | Ambient to 1000°C |

Table 2: Thermal Decomposition Stages of this compound

| Stage | Temperature Range (°C) | Reaction | Theoretical Mass Loss (%) | Experimental Mass Loss (%) | Product(s) |

|---|---|---|---|---|---|

| 1. Dehydration | ~150 | Ba(CH₃COO)₂·H₂O → Ba(CH₃COO)₂ + H₂O | 6.58% | N/A | Anhydrous this compound |

| 2. Decomposition | 455 - 470 | Ba(CH₃COO)₂ → BaCO₃ + (CH₃)₂CO | 22.7% | ~23%[1] | Barium Carbonate, Acetone |

| 3. Carbonate Decomposition | >950 | BaCO₃ → BaO + CO₂ | 22.3% (of BaCO₃ mass) | N/A | Barium Oxide, Carbon Dioxide |

Note: Stage 1 only occurs if the starting material is the monohydrate. Stage 3 begins at high temperatures and may not go to completion within a typical 1000°C TGA run.[4][5]

Decomposition Pathway and Mechanism

The thermal decomposition of this compound proceeds through distinct chemical transformations, which can be visualized as a sequential pathway. Initially, any water of hydration is lost. The primary decomposition event involves the breakdown of the anhydrous acetate into barium carbonate and volatile acetone.[6] At significantly higher temperatures, the intermediate barium carbonate decomposes to barium oxide.[5]

Diagram 2: Thermal Decomposition Pathway of this compound

Discussion: The first potential mass loss, centered around 150°C, corresponds to the release of one mole of water from this compound monohydrate.[3] The anhydrous salt is then stable until approximately 455°C.

The major decomposition event, occurring between 455-470°C, shows an experimental mass loss of approximately 23%.[1] This value aligns closely with the theoretical mass loss of 22.7% for the conversion of this compound to barium carbonate with the concurrent release of acetone.[1] This step is the primary thermal degradation of the acetate salt.

The resulting barium carbonate is a thermally stable intermediate. Its decomposition into barium oxide and carbon dioxide does not begin until much higher temperatures, typically above 950°C, and may continue up to 1450°C.[4][5][7] Therefore, in a standard TGA scan to 1000°C, barium carbonate is often the final observed product, or its decomposition may be observed as an ongoing process at the upper temperature limit.

Conclusion

Thermogravimetric analysis is an effective technique for characterizing the thermal properties of this compound. The decomposition occurs in well-defined stages: dehydration (if applicable), decomposition to barium carbonate, and finally, high-temperature conversion to barium oxide. The primary decomposition to barium carbonate occurs reproducibly in the 455-470°C range with a mass loss of approximately 23%. This guide provides the necessary data and protocols for researchers to accurately conduct and interpret the TGA of this compound.

References

- 1. akjournals.com [akjournals.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound monohydrate [chemister.ru]

- 4. researchgate.net [researchgate.net]

- 5. What is the decomposition reaction of Barium carbonate?_Chemicalbook [chemicalbook.com]

- 6. This compound - Sciencemadness Wiki [sciencemadness.org]

- 7. Barium carbonate - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols: Preparation of a Standard Solution of Barium Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barium acetate (Ba(CH₃COO)₂) is a salt of barium(II) and acetic acid. It serves as a soluble source of barium ions and is utilized in various chemical and manufacturing processes.[1] In research and development, particularly in the pharmaceutical industry, standard solutions of this compound are employed as reagents in chemical synthesis, as a mordant for printing textiles, a drier for paints and varnishes, and as a catalyst in organic synthesis.[1][2] Given its toxicity, the preparation of this compound solutions necessitates strict adherence to safety protocols to minimize exposure and ensure accurate, reproducible results.[1] This document provides a detailed protocol for the preparation of a standard solution of this compound, emphasizing safety, accuracy, and proper handling techniques.

Physicochemical Data and Safety Information

Accurate preparation of a standard solution requires precise quantitative data and a thorough understanding of the compound's safety profile.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound:

| Property | Value | Reference(s) |

| Chemical Formula | C₄H₆BaO₄ | [1] |

| Molar Mass | 255.42 g/mol | [3] |

| Appearance | White crystalline powder | [4][5] |

| Solubility in Water | 55.8 g/100 mL at 0 °C; 72 g/100 mL at 20 °C | [1] |

| Density | 2.47 g/cm³ | [4] |

| pH | 7.0 - 8.5 (50 g/L solution at 25 °C) | |

| Melting Point | Decomposes at 450 °C | [1] |

Safety Precautions

This compound is harmful if swallowed or inhaled.[6] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area or under a chemical fume hood.[7][8]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[7][8]

-

Hand Protection: Neoprene or nitrile rubber gloves should be worn.[7]

-

Skin and Body Protection: A lab coat or other suitable protective clothing is required.[7]

-

Respiratory Protection: If dust is generated, a NIOSH-approved respirator is necessary.[7]

-

-

Handling:

-

Storage:

-

First Aid:

-

If Swallowed: Rinse mouth and seek immediate medical attention.[6][8]

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration and seek medical attention.[8]

-

In Case of Skin Contact: Wash off with soap and plenty of water.[8]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[9]

-

-

Disposal:

-

Dispose of contents and container to an approved waste disposal plant. This compound can be precipitated as the non-toxic barium sulfate by adding a solution of sodium sulfate or magnesium sulfate.[11]

-

Experimental Protocol: Preparation of a 0.1 M this compound Standard Solution

This protocol details the steps to prepare 1 liter of a 0.1 M standard solution of this compound.

Materials and Equipment

-

Chemicals:

-

This compound (ACS reagent grade or higher)

-

Deionized or distilled water

-

-

Equipment:

-

Analytical balance (readable to at least 0.001 g)

-

1 L volumetric flask with stopper

-

Weighing paper or weighing boat

-

Spatula

-

Glass funnel

-

Beaker (250 mL or larger)

-

Magnetic stirrer and stir bar

-

Wash bottle with deionized/distilled water

-

Appropriate PPE (safety goggles, gloves, lab coat)

-

Step-by-Step Procedure

-